molecular formula C15H17N B13758074 2-Cyclohex-2-enyl-1-methyl-1H-indole

2-Cyclohex-2-enyl-1-methyl-1H-indole

Cat. No.: B13758074
M. Wt: 211.30 g/mol
InChI Key: NHFOWAPYDJKUSA-UHFFFAOYSA-N
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Description

2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS 111678-56-9) is a chemical compound featuring an indole scaffold substituted with a cyclohexenyl group. The indole core is a near-ubiquitous component in biologically active compounds and natural products, making it a highly significant structure in medicinal chemistry and drug discovery . Indole derivatives are recognized as prevalent pharmacophores and are found in a wide range of therapeutic agents due to their diverse biological properties . Research into indole-based compounds has shown they can exhibit various vital activities, including anti-cancer, anti-fungal, anti-viral, anti-inflammatory, and anti-microbial properties . This specific derivative, with its unique substitution pattern, serves as a valuable building block for researchers designing and synthesizing novel compounds for pharmacological screening and development. Its structure makes it a potential intermediate in the synthesis of more complex alkaloid-like molecules . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-1-methylindole

InChI

InChI=1S/C15H17N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h3,5-7,9-12H,2,4,8H2,1H3

InChI Key

NHFOWAPYDJKUSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CCCC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohex 2 Enyl 1 Methyl 1h Indole and Analogues

Foundational Indole (B1671886) Annulation Strategies Relevant to the Compound

Indole annulation strategies focus on the de novo construction of the indole nucleus from acyclic precursors. Several classical and modern methods have been developed, each with its own scope and limitations, which can be adapted for the synthesis of complex indoles.

Classical Approaches: Fischer Indole Synthesis and its Adaptations for Substituted Indoles

One of the oldest and most versatile methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical tandfonline.comtandfonline.com-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) and aromatization to yield the indole core. wikipedia.orgbyjus.com For the synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole, the required precursors would be N-methylphenylhydrazine and cyclohex-2-enyl methyl ketone.

Key features of the Fischer indole synthesis include:

Versatility: A wide variety of substituted indoles can be prepared by changing the arylhydrazine and carbonyl components. byjus.com

One-Pot Procedure: The reaction can often be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. byjus.comthermofisher.com

Catalysts: The reaction is catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org

However, a significant drawback is that the reaction with acetaldehyde (B116499) to produce indole itself often fails. byjus.com Furthermore, the use of unsymmetrical ketones can lead to a mixture of regioisomeric products, with the selectivity depending on factors like acid strength and steric effects. byjus.comthermofisher.com Adaptations for synthesizing 2-aryl indoles often involve the condensation of an appropriate aryl ketone with a phenylhydrazine (B124118) derivative, followed by acid-catalyzed cyclization. researchgate.net

Contemporary Methods: Larock, Reissert, and Madelung Indole Syntheses in the Context of Functionalized Indoles

Modern synthetic chemistry has introduced several powerful methods for constructing functionalized indoles, offering alternative routes that can overcome some of the limitations of classical approaches.

Larock Indole Synthesis: First reported by Richard C. Larock in 1991, this method is a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgnih.gov The reaction is highly versatile and tolerates a range of functional groups. nih.gov For a 2-substituted indole like the target compound, a terminal alkyne or an alkyne with a "phantom" directing group (like a silyl (B83357) group) would be necessary. The regioselectivity generally favors the placement of the bulkier alkyne substituent at the C2 position of the indole. nih.govub.edu

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne coordination, migratory insertion, and reductive elimination to form the indole ring. ub.edu

Reissert Indole Synthesis: The Reissert synthesis provides a route to indoles starting from o-nitrotoluene and diethyl oxalate. wikipedia.org The reaction begins with the condensation of the two starting materials in the presence of a base (like potassium ethoxide) to form an o-nitrophenylpyruvate ester. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization using reagents such as zinc in acetic acid to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to give the final indole. wikipedia.org This method is particularly useful for synthesizing indoles with a substituent at the 2-position, as the carboxylic acid intermediate provides a handle for further modification or removal.

Madelung Indole Synthesis: The Madelung synthesis, reported in 1912, is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The classical conditions are often harsh, requiring temperatures between 200–400 °C, which limits its applicability to substrates lacking sensitive functional groups. wikipedia.org The mechanism involves deprotonation at both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by nucleophilic attack of the resulting carbanion on the amide carbonyl. nih.gov

Modern modifications, such as the Smith-modified Madelung synthesis, employ organolithium reagents and allow the reaction to proceed under milder conditions, expanding its scope for the preparation of functionalized indoles. wikipedia.org Recent developments have also demonstrated one-pot, two-step procedures that avoid transition metals and provide access to a variety of substituted indoles from readily available starting materials. nih.govacs.org

Table 1: Comparison of Indole Annulation Strategies
Synthesis MethodTypical PrecursorsKey FeaturesRelevance to 2-Substituted Indoles
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneAcid-catalyzed; often one-pot; versatile. wikipedia.orgbyjus.comDirectly applicable using a methyl ketone with the desired C2-substituent. researchgate.net
Larock Indole Synthesiso-Haloaniline, AlkynePalladium-catalyzed; good functional group tolerance; high regioselectivity. wikipedia.orgnih.govExcellent for 2,3-disubstituted indoles; regioselectivity places the bulkier group at C2. ub.edu
Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalateForms an indole-2-carboxylic acid intermediate. wikipedia.orgNaturally leads to substitution at the C2 position.
Madelung Indole SynthesisN-Acyl-o-toluidineIntramolecular cyclization with a strong base; classic conditions are harsh. wikipedia.orgCan be adapted; modern variations allow for milder conditions and broader scope. acs.org

Green Chemistry Approaches to Indole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. tandfonline.comresearchgate.net Green chemistry approaches to indole synthesis focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many indole syntheses, including the Fischer indole synthesis. researchgate.nettandfonline.com

Use of Greener Solvents: Replacing traditional organic solvents with water, ionic liquids, or deep-eutectic liquids minimizes environmental impact. tandfonline.comresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions is an ideal green approach. researchgate.netnih.gov

Development of Green Catalysts: The use of nanocatalysts and other reusable or less toxic catalysts is a central theme in green indole synthesis. tandfonline.comresearchgate.net

These green approaches are not new synthetic methods in themselves but are modifications of existing protocols to align with the principles of sustainability. tandfonline.com

Strategies for Regioselective Introduction of the Cyclohex-2-enyl Moiety at the C2-Position

An alternative synthetic strategy involves the direct functionalization of a pre-formed 1-methyl-1H-indole ring. Due to the inherent reactivity of the indole nucleus, electrophilic substitution typically occurs at the C3-position. Therefore, achieving regioselective functionalization at the C2-position is a significant synthetic challenge that often requires specialized methods.

Carbon-Carbon Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the site-selective C-H functionalization of heterocycles, including indoles. To overcome the natural preference for C3-reactivity, a directing group is often temporarily installed on the indole nitrogen. This group coordinates to the metal catalyst, positioning it in close proximity to the C2-H bond and facilitating its selective activation.

Several catalytic systems have been developed for the C2-alkenylation of indoles:

Ruthenium(II) Catalysis: A highly regioselective alkenylation of N-benzoylindoles at the C2-position has been achieved using a Ru(II) catalyst. The benzoyl directing group effectively overrides the inherent reactivity at C3, and its subsequent removal provides the C2-alkenylated indole. nih.goviisc.ac.in

Rhodium(III) Catalysis: Rh(III) catalysts, often using a pyridyl or quinolinyl directing group on the indole nitrogen, have been employed for various C2-functionalizations, including acyloxylation and carbenoid insertion. rsc.orgnih.gov

Palladium(II) Catalysis: The use of an N-(2-pyridyl)sulfonyl directing group enables the direct Pd(II)-catalyzed alkenylation of indoles with complete regioselectivity at the C2 position. researchgate.net Palladium catalysis has also been used in the dehydrogenative cross-coupling of indoles with cyclic enones to form β-indolyl cyclic enones. nih.gov

Iron Catalysis: Iron-catalyzed systems have been developed for the directed C2-alkylation and alkenylation of indoles with vinylarenes and internal alkynes, respectively. acs.org

These methods provide a robust pathway to C2-functionalized indoles that would be difficult to access through traditional electrophilic substitution.

Table 2: C-H Functionalization for C2-Alkenylation of Indole
Catalyst SystemDirecting GroupKey AdvantageReference
Ruthenium(II)N-BenzoylOffers rare selectivity for C2-alkenylation over the more active C3-position. nih.gov
Rhodium(III)N-QuinolinylAccommodates a wide range of indoles and coupling partners. nih.gov
Palladium(II)N-(2-Pyridyl)sulfonylProvides complete regiocontrol at the C2 position. researchgate.net
IronImine-basedUtilizes an earth-abundant metal catalyst. acs.org

Nucleophilic Addition and Substitution Reactions

Nucleophilic approaches offer another avenue for introducing the cyclohexenyl group at the C2-position. This strategy typically involves the generation of a nucleophilic indole species, which then reacts with an appropriate electrophile.

One common method is the directed ortho-metalation of an N-protected indole. A strong base, such as n-butyllithium, can selectively deprotonate the C2-position, facilitated by a directing group on the nitrogen. The resulting 2-lithioindole species is a potent nucleophile that can react with various electrophiles, including cyclohexenyl halides or triflates, to form the desired C-C bond at the C2-position.

Alternatively, the indole itself can act as a nucleophile. While C3-alkylation is more common in Friedel-Crafts type reactions with electron-deficient olefins, N-functionalization can also occur. nih.gov The nucleophilic addition of indoles to activated allenes, catalyzed by metals like gold, has also been explored as a route to functionalized indole structures. researchgate.net These methods, however, would require specific substrates and conditions to favor addition at the C2-position over the more nucleophilic C3-position or the nitrogen atom.

Cycloaddition Reactions and Cascade Processes

The construction of the 2-cyclohexenyl-indole framework can be approached through sophisticated strategies involving cycloaddition reactions and cascade processes. These methods are highly valued in organic synthesis for their efficiency in building molecular complexity from simpler precursors in a single operation.

Cycloaddition Reactions: The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful conceptual basis for the formation of the cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgyoutube.com In the context of the target molecule, a hypothetical Diels-Alder approach could involve the reaction of a diene with an indole-substituted dienophile, or vice-versa, to construct the cyclohexenyl moiety directly attached to the indole core. While direct Diels-Alder reactions on the indole nucleus itself are complex, the principle can be applied to precursors that are later converted into the final indole structure.

More directly applicable are dearomative cycloaddition reactions of substituted indoles. For instance, (4 + 3) cycloaddition reactions of 2-vinylindoles with in situ generated oxyallyl cations have been shown to produce cyclohepta[b]indole derivatives. acs.org This strategy, which dearomatizes the indole ring during the cycloaddition, highlights the potential for using alkenylindoles as dienes in cycloaddition reactions to build fused ring systems.

Cascade Processes: Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, offer an elegant route to complex indole structures. researchgate.netrsc.org A relevant example is the thermolysis of 2-(allenyl)phenylazides, which initiates a cascade cyclization sequence. nih.gov The reaction of a 2-(allenyl)phenylazide bearing a cyclohexenyl substituent has been demonstrated to proceed through such a cascade, yielding a tetracyclic indole product. nih.gov This showcases how a strategically placed azide (B81097) can trigger a series of intramolecular reactions to build complex, annelated indole structures.

Another powerful strategy involves sequential catalysis, combining different catalytic modes to achieve a multi-step transformation in one pot. For example, a gold-catalyzed rearrangement of isatin-derived propargyl benzyl (B1604629) ethers can generate α,β-unsaturated ketones, which then undergo a Lewis base-catalyzed [4+2] cycloaddition. nih.gov This sequence demonstrates how a cascade process can be designed to first generate a reactive intermediate that immediately participates in a subsequent cycloaddition to build a polycyclic indole framework. nih.gov Such principles could be adapted to construct the 2-cyclohexenyl substituent by choosing appropriate starting materials.

Reaction TypeKey Intermediates/ReactantsProduct TypeReference
Diels-Alder [4+2]Conjugated diene, DienophileCyclohexene derivatives wikipedia.org
(4 + 3) Cycloaddition2-Vinylindole, Oxyallyl cationCyclohepta[b]indoles acs.org
Azide-Allene Cascade2-(Allenyl)phenylazideAnnelated Indoles nih.gov
Rearrangement/CycloadditionPropargyl ether, AllenoatePolycyclic Indoles nih.gov

N-Methylation Techniques and Regioselective Considerations at the Indole Nitrogen

The final step in the synthesis of this compound is the methylation of the indole nitrogen. While seemingly straightforward, this transformation requires careful consideration of regioselectivity, as indole anions are ambident nucleophiles, capable of reacting at either the nitrogen (N1) or the C3 position.

A variety of methylation techniques are available. Classical methods often employ strong bases like sodium hydride (NaH) followed by an electrophilic methyl source such as methyl iodide. However, these conditions can sometimes lead to mixtures of N1- and C3-alkylated products.

More modern and selective methods have been developed. The use of dimethyl carbonate (DMC) as a green and less toxic methylating agent has gained prominence. The regioselectivity of DMC methylation can be controlled by the choice of catalyst. For instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst typically yields the N-methylated indole exclusively. In contrast, catalysis with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of both N-methylated and N-methoxycarbonylated products.

Another approach involves the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid, easy-to-handle methylating agents, which can provide excellent monoselectivity for N-methylation. nih.gov For 2,3-disubstituted indoles, indium-catalyzed alkylation with p-quinone methides has been shown to be highly regioselective, with the choice of solvent dictating either C6- or N1-alkylation. acs.org

The substitution pattern on the indole ring significantly influences regioselectivity. The presence of a bulky substituent at the C2 position, such as the cyclohexenyl group, can sterically hinder attack at the C3 position, thereby favoring N-methylation. However, the electronic nature of the C2 substituent can also play a role. In catalytic systems, the choice of metal and ligand is crucial for controlling the site of alkylation. For instance, dinuclear zinc-ProPhenol complexes have been used to catalyze the enantioselective N-alkylation of indoles with high selectivity, where the catalyst is believed to facilitate a more rigid transition state that favors attack at the nitrogen atom. nih.gov

Methylating AgentCatalyst/BaseSelectivityKey FeaturesReference
Methyl IodideNaHVariableClassical method, can lead to C3-alkylationN/A
Dimethyl Carbonate (DMC)DABCOHigh N1-selectivityGreen reagent, catalyst-dependent selectivityN/A
Dimethyl Carbonate (DMC)DBUN1-methylation and N-methoxycarbonylationCatalyst-dependent product profileN/A
Phenyl trimethylammonium iodideCs₂CO₃High N1-selectivitySolid reagent, good for monomethylation nih.gov
p-Quinone MethidesIn(OTf)₃High N1 or C6 selectivitySolvent-tunable regioselectivity acs.org

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility

Several plausible synthetic routes can be devised for this compound, each with distinct advantages and disadvantages regarding efficiency, selectivity, and the accessibility of starting materials. A comparative analysis of three hypothetical routes is presented below.

Route A: Fischer Indole Synthesis This classical approach would involve the acid-catalyzed reaction of N-methyl-N-phenylhydrazine with cyclohex-2-en-1-yl methyl ketone. The Fischer indole synthesis is one of the most widely used methods for indole formation. rsc.org

Efficiency: The yields of the Fischer synthesis can be highly variable, depending on the nature of the substituents on both the hydrazine (B178648) and the ketone. rsc.orgresearchgate.net The reaction often requires harsh acidic conditions and high temperatures, which can lead to side reactions and decomposition of sensitive substrates. rsc.org

Selectivity: A major challenge is regioselectivity when using unsymmetrical ketones. For cyclohex-2-en-1-yl methyl ketone, cyclization could potentially lead to two different indole isomers. The reaction conditions, particularly the choice of acid catalyst, can strongly influence the regiochemical outcome. rsc.org

Accessibility: The required starting materials, N-methyl-N-phenylhydrazine and the corresponding ketone, are generally accessible through established synthetic methods.

Route B: Direct C-H Alkenylation A modern approach would involve the direct C-H functionalization of 1-methylindole (B147185) at the C2 position with a suitable cyclohexenyl source. Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for forming C-C bonds. researchgate.netresearchgate.net

Efficiency: C-H activation routes can be highly efficient, often proceeding in high yields with low catalyst loadings. However, they can be sensitive to the specific directing group and reaction conditions. A close analogue, 2-cyclohexyl-1-methyl-1H-indole, has been synthesized via C-H activation. rsc.org

Selectivity: The primary challenge in the C-H functionalization of indoles is controlling site selectivity (C2 vs. C3 vs. other positions). For N-substituted indoles, various catalytic systems (e.g., based on palladium or ruthenium) have been developed to achieve high C2 selectivity. rsc.orgnih.gov

Accessibility: 1-Methylindole is a readily available starting material. The cyclohexenyl source would likely be a cyclohexenyl halide or triflate for cross-coupling-type C-H functionalization.

Route C: Two-Step Synthesis (Indole formation followed by N-methylation) This route would first involve the synthesis of 2-cyclohex-2-enyl-1H-indole, for example, via a palladium-catalyzed cyclization of an unprotected 2-alkynylaniline precursor. mdpi.com This intermediate would then be N-methylated in a separate step as described in section 2.3.

Efficiency: This route adds an extra step compared to the others. However, each step may be higher yielding and more reliable than a one-pot Fischer synthesis. The palladium-catalyzed cyclization of 2-alkynylanilines is generally efficient for synthesizing 2-substituted indoles. mdpi.com The subsequent N-methylation is also typically a high-yield reaction.

Selectivity: This approach offers excellent control over selectivity. The initial indole synthesis unambiguously forms the 2-substituted product. The subsequent methylation can be optimized for high N1-selectivity, avoiding the C3-alkylation side products that can plague other routes.

Accessibility: The synthesis of the required 2-(cyclohex-2-en-1-ylethynyl)aniline precursor might be more complex than the starting materials for the other routes, potentially requiring a Sonogashira coupling.

RouteKey ReactionEfficiencySelectivityAccessibility of Starting Materials
A Fischer Indole SynthesisVariable, often moderatePotential issues with regioselectivityGood
B Direct C2-H AlkenylationPotentially highHigh, catalyst-dependent C2 selectivityExcellent
C Pd-catalyzed cyclization / N-methylationGood to high overallExcellent control of regioselectivityPrecursor synthesis more complex

Recent Advances and Emerging Technologies in Indole Synthesis Applicable to the Compound

The field of indole synthesis is continually evolving, with new technologies and methodologies offering greener, more efficient, and more versatile routes to complex indole derivatives. Several of these advances are directly applicable to the synthesis of this compound.

C-H Activation/Functionalization: As mentioned in the comparative analysis, direct C-H activation is a transformative strategy. Recent progress has focused on expanding the scope and improving the practicality of these reactions. Ruthenium-catalyzed C-H activations, for example, have enabled the C7-alkenylation of indoles, showcasing the ability to target previously difficult-to-access positions on the indole ring. nih.gov Palladium/norbornene cooperative catalysis has recently enabled the one-step, regioselective C2-methylation of free (N-H) indoles, circumventing the need for protecting groups. rsc.org Applying this cooperative catalysis concept to alkenylation could provide a highly streamlined route to the 2-cyclohexenyl-1H-indole core.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, enabling novel transformations. nih.gov This technology has been applied to indole synthesis through radical cascade reactions to build complex alkaloid skeletons. acs.orgscispace.com For the target compound, a photoredox-catalyzed approach could potentially enable a radical-based coupling of 1-methylindole with a cyclohexenyl precursor. A photoredox version of the Fischer indole synthesis has also been developed, allowing the reaction to proceed under milder conditions, which could improve yields for sensitive substrates. thieme.de

TechnologyPrinciplePotential Application to Target CompoundAdvantagesReference
C-H ActivationDirect functionalization of C-H bondsC2-alkenylation of 1-methylindoleAtom economy, reduced synthetic steps rsc.orgnih.gov
Photoredox CatalysisSingle-electron transfer using visible lightMild radical coupling or Fischer synthesisMild conditions, novel reactivity acs.orgthieme.de
Flow ChemistryContinuous processing in microreactorsFischer indole or Heumann synthesisImproved safety, efficiency, and scalability nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohex 2 Enyl 1 Methyl 1h Indole

Reactivity of the Indole (B1671886) Nucleus: Electrophilic and Nucleophilic Pathways

The indole nucleus is generally more reactive towards electrophiles than nucleophiles. The presence of the nitrogen atom and the fused benzene (B151609) ring significantly influences the electron density distribution within the heterocyclic system, making certain positions more susceptible to attack.

The C3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance. While the C2 position is already substituted in the target molecule, electrophilic substitution at C3 is a common reaction for N-methylated indoles. For instance, reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation would be expected to proceed at the C3 position.

In the case of 2-substituted indoles, if the C3 position is blocked or the reaction conditions are harsh, electrophilic substitution can occur at other positions on the benzene ring, typically at C5 or C7. The regioselectivity of these reactions is influenced by the electronic effects of the substituents on both the pyrrole (B145914) and benzene rings.

Nucleophilic substitution on the indole nucleus is less common and generally requires the presence of a good leaving group or activation by strong electron-withdrawing groups, which are not present in 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Detailed research findings on the functionalization of the indole nucleus in closely related compounds suggest that the outcomes are highly dependent on the nature of the electrophile and the reaction conditions. For example, the transition metal-free, Cs2CO3/Oxone®-mediated C3-alkylation of various indoles with α-heteroaryl-substituted methyl alcohols proceeds in moderate to high yields. This highlights a potential pathway for the C3-functionalization of this compound.

Table 1: Expected Regioselectivity of Electrophilic Substitution on the Indole Nucleus

PositionReactivity towards ElectrophilesRationale
C3HighMost nucleophilic position, stabilized cationic intermediate.
C2SubstitutedAlready bears the cyclohexenyl group.
C5/C7ModerateSubstitution on the benzene ring, less favorable than C3.
C4/C6LowLess activated positions on the benzene ring.

The N1-position of the indole nucleus in the target molecule is substituted with a methyl group. This methyl group is generally unreactive towards most reagents. However, under strongly basic conditions, the protons of the N-methyl group can be abstracted by a strong base to form a carbanion, which can then react with electrophiles. This allows for the introduction of functional groups onto the N-methyl substituent.

Furthermore, the presence of the N1-methyl group prevents N-H acidity and participation in reactions that involve deprotonation of the indole nitrogen, such as certain metal-catalyzed cross-coupling reactions.

Transformations of the Cyclohex-2-enyl Side Chain

The cyclohex-2-enyl side chain at the C2 position of the indole nucleus provides a versatile handle for a variety of chemical transformations, primarily involving the carbon-carbon double bond and the allylic positions.

The double bond in the cyclohex-2-enyl group can undergo a range of addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond would lead to the formation of the corresponding 2-cyclohexyl-1-methyl-1H-indole. This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would result in the formation of a dihalogenated cyclohexyl derivative. The reaction proceeds through a halonium ion intermediate, and the stereochemistry of the addition is typically anti.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond. The resulting epoxide is a valuable intermediate for further functionalization, as it can be opened by various nucleophiles.

Table 2: Potential Transformations of the Cyclohex-2-enyl Double Bond

ReactionReagentsExpected Product
HydrogenationH2, Pd/C2-Cyclohexyl-1-methyl-1H-indole
BrominationBr22-(2,3-Dibromocyclohexyl)-1-methyl-1H-indole
Epoxidationm-CPBA2-(2,3-Epoxycyclohexyl)-1-methyl-1H-indole

The allylic positions (the carbon atoms adjacent to the double bond) of the cyclohex-2-enyl side chain are susceptible to radical and oxidative functionalization. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to introduce a bromine atom at an allylic position. This allylic bromide can then be displaced by a variety of nucleophiles to introduce new functional groups.

Allylic oxidation can also be achieved using reagents like selenium dioxide (SeO2) or chromium-based oxidants, which can introduce a hydroxyl or carbonyl group at the allylic position.

Oxidation and Reduction Chemistry

Strong oxidizing agents can lead to the degradation of the indole ring. However, under controlled conditions, selective oxidation can be achieved. For example, oxidation of the cyclohexenyl side chain could lead to the formation of various oxygenated products, such as enones or diols, depending on the reagents and reaction conditions used.

Reduction of the indole nucleus is generally more difficult than reduction of the cyclohexenyl double bond. Birch reduction conditions (e.g., sodium in liquid ammonia) could potentially reduce the benzene ring portion of the indole nucleus. As mentioned earlier, catalytic hydrogenation will selectively reduce the cyclohexenyl double bond. The use of stronger reducing agents like lithium aluminum hydride (LiAlH4) is not expected to affect the indole ring or the cyclohexenyl double bond under standard conditions.

Rearrangement Reactions and Tautomerism Studies of the Indole and Cyclohexenyl Moieties

The unique structural combination of an indole nucleus and a cyclohexenyl group in this compound opens avenues for intriguing rearrangement reactions and tautomeric equilibria. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of its constituent moieties.

One potential rearrangement involves a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, akin to the Claisen rearrangement, particularly if the cyclohexenyl group were to be further functionalized with an allylic ether. Such dearomative rearrangements of indole substrates, while energetically demanding due to the disruption of the aromatic indole core, provide a powerful tool for constructing complex molecular architectures. For instance, the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols is a known method for accessing 2,2-disubstituted indolines. nih.gov Although our subject compound is substituted at the 2-position, analogous principles could apply under specific reaction conditions, potentially leading to novel spirocyclic structures.

The cyclohexenyl moiety itself can undergo various acid-catalyzed rearrangements, such as hydride or alkyl shifts, to form more stable carbocation intermediates. masterorganicchemistry.comyoutube.com These reactions could be initiated by protonation of the double bond, leading to a shift of the double bond within the cyclohexene (B86901) ring or even ring-opening under more forcing conditions.

Tautomerism in the indole ring system is another important consideration. The most stable tautomer is the indole form (1H-indole). However, under certain conditions, it can exist in equilibrium with its less stable tautomers, 2H-indole (indolenine) and 3H-indole. researchgate.net The presence of the cyclohexenyl substituent at the 2-position might influence this equilibrium. For instance, protonation at the C3 position could lead to a 3H-indolium cation, which could then be involved in subsequent reactions.

Metal-Catalyzed Reactions and Cross-Coupling Methodologies

The indole nucleus is a privileged scaffold in organic synthesis, and its functionalization through metal-catalyzed cross-coupling reactions is a well-established field. This compound, with its vinyl and aryl functionalities, is an excellent candidate for a variety of such transformations. Palladium-catalyzed reactions, in particular, have been extensively used for the functionalization of indoles. chemrxiv.orgbeilstein-journals.orgnih.govacs.orgmdpi.comacs.org

One of the most common applications is the Heck coupling, which could be used to further functionalize the cyclohexenyl moiety. youtube.com For instance, reaction with an aryl halide in the presence of a palladium catalyst could introduce an aryl group at the double bond. Similarly, Suzuki, Stille, and Negishi couplings could be employed to form new carbon-carbon bonds at either the indole ring or the cyclohexenyl group, provided a suitable leaving group is present on the substrate. youtube.comnih.gov

The indole C-H bonds can also be directly functionalized using palladium catalysis. chemrxiv.org This approach avoids the need for pre-functionalization with a leaving group. For example, a direct arylation at the C3 position of the indole ring could be achieved using an aryl halide and a palladium catalyst. The N-methyl group on the indole nitrogen directs reactivity and can influence the regioselectivity of these C-H activation reactions.

Copper-catalyzed reactions also offer a range of possibilities. For instance, copper-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds. youtube.com While the nitrogen in our subject compound is already substituted, related copper-catalyzed reactions could be envisioned for further functionalizations.

Below is a table summarizing potential metal-catalyzed cross-coupling reactions for this compound.

Reaction Type Potential Reaction Site Coupling Partner Catalyst System (Example) Potential Product
Heck CouplingCyclohexenyl double bondAryl or vinyl halidePd(OAc)₂, PPh₃Aryl- or vinyl-substituted cyclohexenyl indole
Suzuki CouplingIndole C3 or cyclohexenylAryl or vinyl boronic acidPd(PPh₃)₄, baseAryl- or vinyl-substituted indole or cyclohexene
Stille CouplingIndole C3 or cyclohexenylOrganostannanePdCl₂(PPh₃)₂Aryl-, vinyl-, or alkyl-substituted indole or cyclohexene
Direct C-H ArylationIndole C3Aryl halidePd(OAc)₂, ligand3-Aryl-2-cyclohex-2-enyl-1-methyl-1H-indole

Mechanistic Elucidation of Key Transformations

The mechanisms of metal-catalyzed cross-coupling reactions involving indoles are generally well-understood, although the specific details can vary depending on the catalyst, ligands, and substrates. A common catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. youtube.com

In a potential Heck reaction involving the cyclohexenyl moiety of this compound, the catalytic cycle would likely begin with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination of the cyclohexenyl double bond to the palladium center and subsequent migratory insertion of the double bond into the Pd-aryl bond. Finally, a β-hydride elimination step would regenerate the double bond in a new position and form the coupled product, along with a hydrido-palladium complex that, upon reductive elimination of H-X, regenerates the active Pd(0) catalyst.

For direct C-H functionalization at the C3 position of the indole, the mechanism is thought to involve either an electrophilic palladation or a concerted metalation-deprotonation pathway. beilstein-journals.org In the case of an electrophilic palladation, the Pd(II) catalyst would attack the electron-rich indole ring at the C3 position to form an indolyl-palladium(II) intermediate. This intermediate would then react with the coupling partner, followed by reductive elimination to give the C3-functionalized product and regenerate the Pd(II) catalyst (often requiring an oxidant to complete the catalytic cycle).

The study of these mechanisms is often aided by kinetic studies and computational modeling, which can provide insights into the rate-determining steps and the role of various ligands and additives in the reaction. chemrxiv.orgnih.gov Understanding these mechanistic details is crucial for the rational design of new and improved catalytic systems for the selective functionalization of complex molecules like this compound.

Derivatization Strategies and Analogue Synthesis Based on the 2 Cyclohex 2 Enyl 1 Methyl 1h Indole Scaffold

Structural Modifications of the Indole (B1671886) Core for Library Generation

The indole core is a privileged structure in medicinal chemistry, and its modification is a cornerstone of analogue synthesis. For the 2-cyclohex-2-enyl-1-methyl-1H-indole scaffold, modifications can be targeted to the benzene (B151609) portion of the heterocycle or other reactive sites like the C3-position.

The benzene ring of the indole nucleus is amenable to electrophilic aromatic substitution (EAS), although the high nucleophilicity of the pyrrole (B145914) ring, particularly the C3 position, often directs the regiochemical outcome. nih.govic.ac.uk To achieve substitution on the carbocyclic ring, strategies may involve blocking the C3 position or utilizing reaction conditions that favor substitution at positions C4, C5, C6, or C7.

Nitration: The introduction of a nitro group is a common transformation. The nitration of 2-alkylindoles can be complex, yielding multiple products depending on the specific reagents and conditions. For instance, nitration of 1,2-dimethylindole (B146781) can yield 3,5-dinitro or 3,5,6-trinitro derivatives. umn.eduacs.org The orientation is highly dependent on the nitrating agent and the acidity of the medium, which can control the site of electrophilic attack. umn.eduresearchgate.net

Acylation: Friedel-Crafts acylation is a powerful method for installing acyl groups, which can serve as handles for further functionalization. libretexts.org In N-substituted indoles, acylation typically occurs at the C3 position. researchgate.net However, under certain conditions, particularly with N-protection like a phenylsulfonyl group, acylation can be directed to the C5 position of the benzene ring. researchgate.net

Halogenation: Halogens can be introduced onto the benzene ring to serve as precursors for cross-coupling reactions. While direct halogenation often targets the C3 position, specific reaction conditions or the use of directing groups can facilitate substitution on the carbocyclic ring.

The following table summarizes potential electrophilic aromatic substitution reactions for modifying the benzene moiety of a 2-alkyl-1-methyl-indole scaffold.

Reaction TypeReagent(s)Typical Position(s)Product Functional Group
Nitration HNO₃ / H₂SO₄C5, C6Nitro (-NO₂)
Acylation RCOCl / AlCl₃C5Acyl (-COR)
Halogenation NBS, NCSC5, C6Bromo (-Br), Chloro (-Cl)

Table 1: Representative Electrophilic Aromatic Substitution Reactions for the Indole Benzene Ring.

With the C2-position occupied by the cyclohexenyl group, synthetic diversification via coupling reactions is most strategically focused on the highly reactive C3-position of the indole nucleus. This position is nucleophilic and also amenable to functionalization through C-H activation or after an initial halogenation step. Palladium- and copper-catalyzed cross-coupling reactions are primary tools for this purpose. researchgate.netrsc.orgacs.org

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings are effective for forming new carbon-carbon bonds at the C3 position. mdpi.com This typically requires prior installation of a halide (e.g., bromine or iodine) at C3. Subsequently, coupling with a wide range of partners, including boronic acids, alkenes, and terminal alkynes, can be achieved. nih.gov

Copper-Catalyzed Coupling: Copper catalysis offers alternative pathways for C3-functionalization. For instance, a Cu(II)-catalyzed deoxygenative C-C coupling reaction between free-(NH)-indoles and quinoline (B57606) N-oxides has been demonstrated to proceed via a C3-metalated indole intermediate. acs.org While the target scaffold is N-methylated, similar copper-mediated strategies could be adapted for C3-functionalization.

It is noteworthy that some modern C-H activation methods may be sensitive to substitution patterns. For example, a photoredox-catalyzed C3-arylation protocol was found to be ineffective for C2-substituted substrates like 1,2-dimethylindole, highlighting the importance of substrate-specific optimization. acs.org

The table below outlines key coupling strategies for the diversification of 2-substituted indole scaffolds at the C3-position.

Coupling ReactionCatalyst System (Typical)Substrate RequirementBond Formed
Suzuki Coupling Pd(0) catalyst, baseC3-Halide, Aryl/Vinyl Boronic AcidC3-Aryl/Vinyl
Heck Coupling Pd(0) catalyst, baseC3-Halide, AlkeneC3-Alkenyl
Sonogashira Coupling Pd(0)/Cu(I) catalyst, baseC3-Halide, Terminal AlkyneC3-Alkynyl
C-H Arylation Pd(II) catalyst, oxidantC3-H, AreneC3-Aryl

Table 2: Common Cross-Coupling Reactions for C3-Functionalization of the Indole Core.

Functionalization and Manipulation of the Cyclohex-2-enyl Group

The cyclohexenyl moiety provides a locus for stereochemical diversification and significant structural rearrangement through reactions targeting its double bond and carbocyclic framework.

The alkene within the cyclohexenyl ring is an ideal handle for introducing new stereocenters in a controlled manner. Asymmetric catalysis provides powerful methods to achieve high enantioselectivity and diastereoselectivity.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of the alkene into a vicinal diol with syn-stereochemistry. wikipedia.orglibretexts.org By selecting the appropriate chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine), either enantiomer of the diol product can be selectively synthesized. researchgate.net This reaction introduces two new, contiguous stereocenters onto the cyclohexyl ring.

Asymmetric Epoxidation: The formation of a chiral epoxide from the alkene serves as a gateway to a variety of functional groups. wikipedia.org Methods like the Sharpless-Katsuki epoxidation (for allylic alcohols) or the Jacobsen-Katsuki epoxidation (for unfunctionalized alkenes) can generate epoxides with high enantiomeric excess. The resulting epoxide is a versatile intermediate that can be opened by a range of nucleophiles (e.g., water, amines, azides) in a regio- and stereoselective manner, leading to the formation of amino alcohols, diols, and other highly functionalized derivatives.

ReactionReagent(s)Key FeatureStereocenters Added
Asymmetric Dihydroxylation OsO₄ (cat.), NMO, Chiral Ligandsyn-Diol formationTwo
Asymmetric Epoxidation m-CPBA, Chiral CatalystEnantioselective epoxide formationTwo
Epoxide Ring-Opening Nucleophile, Acid/BaseAccess to diverse functionalitiesTwo (retained/inverted)

Table 3: Stereoselective Reactions for Functionalizing the Cyclohexenyl Double Bond.

The cyclohexenyl ring can be chemically manipulated to alter its size or be cleaved to generate acyclic precursors for further cyclization, leading to novel molecular architectures.

Oxidative Cleavage: Ozonolysis of the double bond results in the cleavage of the cyclohexenyl ring to form a linear dialdehyde (B1249045) tethered to the C2 position of the indole. This acyclic intermediate is highly versatile. For example, it can be subjected to reductive amination to form macrocyclic structures or undergo intramolecular aldol (B89426) or Wittig reactions to construct new carbocyclic or heterocyclic ring systems fused or spiro-annulated to the indole core.

Ring Expansion/Contraction: While less direct, multi-step sequences can be envisioned to modify the ring size. For instance, dihydroxylation followed by oxidative cleavage of the resulting diol could yield a dicarboxylic acid, which could then be subjected to ring-closing reactions (e.g., Dieckmann condensation) to form a five-membered ring. Ring expansion reactions, though mechanistically complex, can sometimes be achieved through radical pathways or rearrangements of specifically functionalized intermediates. rsc.org

Synthesis of Fused and Spirocyclic Systems Incorporating the Indole and Cyclohexenyl Frameworks

Combining the indole and cyclohexenyl frameworks through the formation of new covalent bonds can generate complex, three-dimensional structures such as fused polycycles and spirocycles. These transformations often rely on intramolecular reactions that leverage the inherent reactivity of both components.

Fused Systems: Intramolecular cyclization reactions are a direct approach to building fused systems. A common strategy involves an acid-catalyzed intramolecular Friedel-Crafts-type reaction, where the alkene of the cyclohexenyl group acts as the nucleophile, attacking the electron-rich C3 position of the indole. researchgate.net This electrophilic cyclization would result in the formation of a new six-membered ring, leading to a rigid, tetracyclic core. Alternative strategies could involve palladium-catalyzed intramolecular C-H activation or other domino reactions designed to connect the two rings. nih.gov

Spirocyclic Systems: The construction of spirocycles, where a single carbon atom is part of both the indole and cyclohexyl ring systems, is a significant synthetic challenge. rsc.org One potential pathway involves an intramolecular Heck reaction, where a suitably placed leaving group on one ring allows for a palladium-catalyzed cyclization onto the other. Another approach is dearomatization, where the indole ring is intentionally disrupted to form a spirocyclic indolenine intermediate. nih.gov For the this compound scaffold, a rearrangement or migration reaction could be designed to form a spirocyclic junction at the C2 or C3 position of the indole. Such transformations often provide access to complex molecular scaffolds found in natural products. rsc.org

Multi-component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are powerful tools for generating molecular diversity. nih.govacs.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple starting materials. nih.gov While specific MCRs for the direct synthesis of this compound analogues are not extensively documented, the principles of indole chemistry allow for the rational design of such transformations.

A plausible MCR approach could involve the reaction of 1-methyl-1H-indole, a cyclohexenone derivative, and a third component that facilitates the coupling and subsequent cyclization or functionalization. For instance, a Lewis acid-catalyzed reaction could activate the cyclohexenone towards a nucleophilic attack from the indole at the C2 position. A subsequent reaction with a third component could then introduce additional diversity.

One established MCR involving indoles is the Ugi reaction, which typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While this does not directly yield the target scaffold, modifications of this and other MCRs, such as the Petasis reaction, offer avenues for exploration. acs.org Another relevant example is a four-component reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate (B1210297) to produce indole–cycloalkyl[b]pyridine hybrids. This demonstrates the feasibility of incorporating both indole and cycloalkane moieties in a single MCR, even though the connectivity differs from the target scaffold.

The development of novel MCRs for the synthesis of diverse indole-based compounds remains an active area of research. rsc.orgresearchgate.net The data in Table 1 summarizes a representative multi-component synthesis of indole-fused heterocycles, illustrating the potential of these reactions to generate scaffold diversity.

Table 1: Representative Multi-component Synthesis of Indole-Fused Heterocycles

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Yield (%)
Indole Formaldehyde Amino Hydrochloride DMF, air Indole-fused Oxadiazepine -

This table is illustrative of the potential of MCRs for generating diverse indole scaffolds and is based on a modular assembly of indole-fused heterocycles. rsc.org

Enantioselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The this compound scaffold possesses a chiral center at the point of attachment of the cyclohexenyl ring to the indole, making enantioselective synthesis a critical aspect of its analogue development.

A primary strategy for the enantioselective synthesis of chiral 2-substituted indoles is the asymmetric Friedel-Crafts alkylation. mdpi.com This reaction involves the addition of the indole nucleophile to an electrophile, guided by a chiral catalyst to control the stereochemical outcome. Chiral Lewis acids and chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for this transformation. acs.orgnih.govnih.gov

For the synthesis of chiral analogues of this compound, a potential approach would be the asymmetric Friedel-Crafts alkylation of 1-methyl-1H-indole with a suitable cyclohexenyl electrophile. This could be a cyclohexenyl halide, triflate, or an activated species generated in situ from a cyclohexenol (B1201834) derivative. The choice of the chiral catalyst would be crucial in dictating the enantioselectivity of the reaction.

Recent advancements have demonstrated the catalytic asymmetric diastereodivergent synthesis of 2-alkenylindoles bearing both axial and central chirality using chiral phosphoric acid catalysts. acs.orgnih.govnih.gov These methods, while not directly applied to the 2-cyclohex-2-enyl scaffold, establish a strong precedent for the feasibility of such an approach. The reaction conditions can be tuned to selectively produce different diastereomers, offering a sophisticated level of stereochemical control.

The following table summarizes key findings from studies on the enantioselective synthesis of chiral indole derivatives, highlighting the types of catalysts used and the stereochemical outcomes achieved.

Table 2: Research Findings on Enantioselective Synthesis of Chiral Indole Derivatives

Indole Substrate Electrophile Chiral Catalyst Product Type Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
C3-unsubstituted 2-alkenylindoles o-hydroxybenzyl alcohols Chiral Phosphoric Acid 2-alkenylindoles with axial and central chirality up to 95:5 er, >95:5 dr
3,3′-bisindoles isoindolinone-based propargylic alcohols Organocatalyst Indolyl-pyrroloindoles with axial and central chirality up to 99% ee, 91:9 dr
3-substituted indoles α,β-unsaturated 2-acyl imidazoles Chiral Iridium Lewis Acid 2-alkylated indoles up to 98% ee

This table presents a summary of recent findings in the enantioselective synthesis of various chiral indole derivatives, demonstrating the utility of different catalytic systems. acs.orgacs.orgacs.orgrsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as the most powerful tool for elucidating the molecular structure of 2-Cyclohex-2-enyl-1-methyl-1H-indole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

1D and 2D NMR Techniques for Connectivity and Stereochemical Assignment

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of each atom. In a typical ¹H NMR spectrum, the aromatic protons of the indole (B1671886) ring are expected to resonate in the downfield region, while the olefinic protons of the cyclohexenyl group appear at intermediate chemical shifts. The aliphatic protons of the cyclohexenyl ring and the N-methyl protons would be found in the upfield region. beilstein-journals.orgrsc.org The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the distinct signals for the aromatic, olefinic, and aliphatic carbons. rsc.org

To assemble the molecular puzzle, 2D NMR techniques are employed. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, which are crucial for tracing the connectivity within the cyclohexenyl ring and identifying adjacent protons on the indole's benzene (B151609) ring. researchgate.net Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.net These HMBC correlations would definitively establish the crucial link between the cyclohexenyl substituent and the C2 position of the indole ring, as well as the connection of the methyl group to the indole nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Indole H3~6.4-6.6~101-103C2, C3a, C4, C7a
Indole H4-H7~7.1-7.7~110-137Adjacent and quaternary indole carbons
N-CH₃~3.7-3.9~30-32C2, C7a
Cyclohexenyl Vinyl H~5.7-6.0~125-135Aliphatic carbons in cyclohexenyl ring
Cyclohexenyl Allylic H~2.1-2.5~25-35Vinyl and other aliphatic carbons
Cyclohexenyl Aliphatic H~1.6-2.0~20-30Other aliphatic carbons in ring

Advanced NMR Studies for Conformational Analysis and Molecular Dynamics

Beyond connectivity, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) spectroscopy can probe the through-space proximity of atoms, offering insights into the molecule's preferred three-dimensional shape or conformation. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly informative. NOE correlations between the protons of the N-methyl group and the protons on the cyclohexenyl ring would help define the rotational orientation of the cyclohexenyl substituent relative to the indole plane. Similarly, observing NOEs between specific indole protons and cyclohexenyl protons would further constrain the conformational model of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₉N).

Electron Impact (EI) ionization typically induces fragmentation of the molecular ion, creating a unique fingerprint that can further support the proposed structure. The stable aromatic indole ring is expected to be a prominent feature in the mass spectrum. scirp.org Key fragmentation pathways would likely involve the cyclohexenyl moiety. A characteristic fragmentation for cyclohexene (B86901) derivatives is a retro-Diels-Alder reaction. Other likely fragmentations include the loss of alkyl radicals from the cyclohexenyl ring and the cleavage of the bond connecting the substituent to the indole ring, leading to a stable methyl-indolyl cation. libretexts.orgchemguide.co.ukmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
225[C₁₆H₁₉N]⁺˙Molecular Ion (M⁺˙)
144[C₁₀H₁₀N]⁺Loss of cyclohexene radical from M⁺˙
130[C₉H₈N]⁺Formation of methyl-indole cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of this compound would be expected to show characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching from both the indole and cyclohexenyl moieties. beilstein-journals.orgnist.gov

UV-Vis spectroscopy provides information about the conjugated π-electron system. The indole chromophore typically exhibits strong absorptions in the UV region, with characteristic bands corresponding to π-π* electronic transitions. nist.govnist.gov The presence of the cyclohexenyl substituent at the C2 position may cause slight shifts in the absorption maxima compared to unsubstituted 1-methylindole (B147185).

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

Spectroscopy TypePredicted AbsorptionAssignment
IR~3100-3000 cm⁻¹Aromatic & Olefinic C-H Stretch
IR~2950-2850 cm⁻¹Aliphatic C-H Stretch
IR~1620-1580 cm⁻¹C=C Stretch (Aromatic/Olefinic)
UV-Vis~220-230 nmπ-π* Transition
UV-Vis~270-290 nmπ-π* Transition (Indole Chromophore)

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the ultimate, unambiguous determination of its solid-state structure. nih.govacs.org This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. mdpi.com It would definitively confirm the connectivity and provide insight into the molecule's conformation in the crystalline state, including the relative orientation of the indole and cyclohexenyl rings. researchgate.net Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as van der Waals forces or π-stacking between indole rings, which govern the solid-state properties of the material. acs.orgmdpi.com

Table 4: Representative Crystallographic Parameters for Indole Derivatives

ParameterTypical Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)5-10
b (Å)10-15
c (Å)14-20
β (°)~90-105

Chromatographic and Separation Techniques for Purification and Purity Evaluation

Chromatographic methods are essential for both the initial purification of this compound after synthesis and for the final assessment of its purity. Given the compound's relatively nonpolar nature, normal-phase column chromatography using silica (B1680970) gel with a solvent system like cyclohexane/ethyl acetate (B1210297) would be an effective method for purification. beilstein-journals.org

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water would be suitable for separating the target compound from any starting materials or byproducts. nih.govsielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Chiroptical Methods (e.g., Circular Dichroism) for Chiral Compound Analysis

The stereochemistry of a chiral molecule is a critical determinant of its biological activity and pharmacological properties. For a compound such as this compound, which possesses a stereogenic center at the point of attachment of the cyclohexenyl ring to the indole core, the determination of its absolute configuration and enantiomeric purity is of paramount importance. Chiroptical methods, particularly circular dichroism (CD) spectroscopy, are powerful, non-destructive techniques for this purpose. These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular dichroism spectroscopy measures the difference in absorbance of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. nih.gov The resulting CD spectrum is characterized by positive or negative peaks, the signs of which are directly related to the stereochemical arrangement of the molecule's chromophores. chiralabsxl.com For enantiomers, the CD spectra are mirror images of each other, a principle that allows for their differentiation and the determination of enantiomeric excess (ee). nih.govchiralabsxl.com

The determination of the absolute configuration of this compound would typically involve a comparative approach. The experimental CD spectrum of an enantiomerically pure sample would be compared with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S). nih.gov Alternatively, the spectrum can be compared with that of a closely related compound of known stereochemistry. chiralabsxl.com

Furthermore, CD spectroscopy can be coupled with high-performance liquid chromatography (HPLC) to analyze racemic mixtures and determine the enantiomeric purity of a sample. nih.govchromatographyonline.com In an HPLC-CD system, the sample is first separated into its constituent enantiomers using a chiral stationary phase. researchgate.net The eluent from the HPLC column then passes through a CD detector, which records the CD spectrum of each separated enantiomer. This allows for the quantification of each enantiomer and the determination of the enantiomeric excess. nih.gov

To illustrate the type of data obtained from a chiroptical analysis of a chiral indole derivative, the following table presents hypothetical CD spectral data for the two enantiomers of this compound. It is important to note that this data is illustrative and not based on experimental measurements of the specified compound.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Cotton Effect
(+)-2-Cyclohex-2-enyl-1-methyl-1H-indole225+15,000Positive
(+)-2-Cyclohex-2-enyl-1-methyl-1H-indole250-8,000Negative
(-)-2-Cyclohex-2-enyl-1-methyl-1H-indole225-15,000Negative
(-)-2-Cyclohex-2-enyl-1-methyl-1H-indole250+8,000Positive

Computational Chemistry and Theoretical Studies of 2 Cyclohex 2 Enyl 1 Methyl 1h Indole

Quantum Mechanical (QM) Calculations: DFT and Ab Initio Approaches

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Cyclohex-2-enyl-1-methyl-1H-indole. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the molecule's electronic makeup. Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly used for accurate calculations on similar organic molecules. researchgate.netnih.gov

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. The process involves geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation.

Below is a representative table of the types of geometric parameters that would be determined through such calculations.

ParameterAtoms InvolvedPredicted Value (Representative)
Bond LengthC(indole)-C(cyclohexenyl)~1.50 Å
Bond AngleN(indole)-C-C~125°
Dihedral AngleC-N-C-C (Indole)~0°
Dihedral AngleN-C-C-C (Ring Junction)Variable (defines conformer)

Note: The values in this table are illustrative of typical outputs from DFT calculations and are not based on published experimental data for this specific molecule.

A significant advantage of QM calculations is the ability to predict spectroscopic data. By calculating the response of the molecule's electron density to magnetic and electric fields, parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be estimated. These theoretical spectra are invaluable for interpreting experimental results.

Furthermore, DFT provides a range of reactivity indices that describe the molecule's chemical behavior. These "conceptual DFT" descriptors quantify aspects like electrophilicity, nucleophilicity, and local reactivity, helping to predict how the molecule will interact with other reagents.

DescriptorDefinitionPredicted Characteristic for the Molecule
Chemical Hardness (η) Resistance to change in electron distributionModerate hardness expected, typical of stable organic molecules.
Electronegativity (χ) Ability to attract electronsModerate electronegativity.
Electrophilicity Index (ω) Propensity to accept electronsThe indole (B1671886) nucleus is generally nucleophilic.
Fukui Functions Local reactivity at specific atomic sitesThe C3 position of the indole ring is often predicted to be a primary site for electrophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical for understanding chemical reactions. imperial.ac.ukyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, which acts as the primary site for donating electrons in reactions (nucleophilicity). youtube.comwikipedia.org The LUMO, representing the region most likely to accept electrons, would likely be distributed across both the indole and cyclohexenyl portions of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. scilit.com

Orbital PropertyDescriptionPredicted Value (Representative)
HOMO Energy Energy of the highest occupied molecular orbital-5.0 to -6.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital-0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE) LUMO Energy - HOMO Energy~4.0 to 5.0 eV

Note: These energy values are typical ranges for similar organic molecules and serve as an illustration.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By simulating the movements of atoms according to classical mechanics, MD can explore the full range of conformations the molecule can adopt in a given environment (e.g., in a solvent). pharmacophorejournal.com For this compound, an MD simulation would reveal the flexibility of the cyclohexenyl ring and the rotational freedom around the bond connecting it to the indole core. This provides a more realistic understanding of the molecule's average shape and structural fluctuations.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful asset for mapping out potential chemical reaction pathways. beilstein-journals.org By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a detailed reaction energy profile can be constructed. mdpi.com For instance, the mechanism of an electrophilic substitution on the indole ring of this compound could be investigated. DFT calculations would be used to locate the transition state structure and determine the activation energy barrier, providing a quantitative prediction of the reaction's feasibility and rate. Such studies on related indole systems have successfully clarified reaction selectivities and mechanisms. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Design Aspects)

In the context of drug discovery, QSAR and pharmacophore modeling are used to establish a link between a molecule's structure and its biological activity. pharmacophorejournal.com Although specific bioactivity data for this compound is not widely published, this compound could be included in a theoretical QSAR study of related indole derivatives. mdpi.com

A QSAR model would use computational descriptors (e.g., steric, electronic, hydrophobic properties) for a series of compounds to create a statistical equation that predicts their activity. Pharmacophore modeling, conversely, identifies the essential 3D arrangement of chemical features (like hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. nih.gov Such a model could be developed for a class of indole compounds to guide the design of new, more potent analogues, theoretically positioning the cyclohexenyl and methyl groups of this specific molecule within the model's spatial requirements.

Prediction of Physical and Chemical Properties (Theoretical, excluding values)

Computational chemistry provides a powerful theoretical framework for predicting the physical and chemical properties of molecules such as this compound, offering insights into its behavior at a molecular level. These theoretical studies, often preceding or complementing experimental work, are crucial for understanding the compound's characteristics without the need for empirical measurements. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) are commonly employed to forecast a wide array of molecular descriptors and properties.

Theoretical predictions for this compound would typically commence with the optimization of its molecular geometry. Computational methods are utilized to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This optimized structure serves as the foundation for all subsequent property calculations.

The electronic properties of the molecule are a primary focus of theoretical investigation. Parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap are calculated. These descriptors are fundamental in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and polarizability.

Furthermore, computational models can predict various physicochemical properties. These include, but are not limited to, thermodynamic properties like the enthalpy of formation and entropy, which provide insights into the compound's stability and spontaneity of reactions. Other predictable properties relate to the molecule's behavior in different environments, such as its solubility and lipophilicity (often expressed as logP), which are critical for understanding its pharmacokinetic profile. Spectroscopic properties, including theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be computed to aid in the structural elucidation of the compound.

The following table summarizes the types of physical and chemical properties of this compound that can be theoretically predicted using computational chemistry methods, without providing specific numerical values.

Property CategoryPredicted ParametersTheoretical Approach
Molecular Geometry Bond lengths, Bond angles, Dihedral anglesGeometry Optimization (e.g., using DFT)
Electronic Properties Electron density distribution, HOMO energy, LUMO energy, HOMO-LUMO gap, Dipole momentDFT, Ab initio methods
Thermodynamic Properties Enthalpy of formation, Entropy, Gibbs free energyStatistical Thermodynamics based on DFT calculations
Physicochemical Properties Lipophilicity (logP), Solubility, Polarizability, Molar refractivityQSAR, Molecular mechanics, DFT
Spectroscopic Properties Theoretical IR frequencies, Theoretical NMR chemical shiftsDFT, Time-Dependent DFT (TD-DFT)
Reactivity Descriptors Electron affinity, Ionization potential, Chemical hardness, Electrophilicity indexConceptual DFT

These theoretical predictions are invaluable in the early stages of research, offering a rational basis for the design of new molecules with desired properties and for understanding the behavior of existing compounds like this compound. While these computational approaches provide significant insights, it is important to note that the accuracy of the predictions is dependent on the level of theory and the basis set employed in the calculations.

Biological and Pharmacological Investigations Preclinical, Mechanism Oriented Research

Molecular Interactions with Defined Biomolecular Targets: In Vitro Ligand-Binding and Enzyme Assays

The initial steps in characterizing a novel compound involve assessing its interactions with specific biological targets. This is typically achieved through in vitro ligand-binding and enzyme assays. While no such data exists for 2-Cyclohex-2-enyl-1-methyl-1H-indole, studies on other 2-substituted indoles provide a framework for potential target classes.

The indole (B1671886) scaffold is a common feature in molecules that bind to a variety of receptors. Research into 2-substituted indole derivatives has revealed their potential to interact with G-protein coupled receptors (GPCRs), among other receptor types.

A notable study on a series of 2-substituted N-piperidinyl indoles demonstrated high binding affinity for the nociceptin (B549756) opioid receptor (NOP), a target for analgesia. In this research, compounds with a substituent at the 2-position of the indole ring, such as a hydroxymethyl or aminomethyl group, exhibited subnanomolar binding affinities at the NOP receptor. nih.gov Interestingly, these 2-substituted indoles also displayed significantly enhanced binding affinity for the mu-opioid receptor (MOP) compared to their 3-substituted counterparts. nih.gov This suggests that the position of substitution on the indole ring is a critical determinant of receptor affinity and selectivity.

The binding of these 2-substituted indole analogs was found to be potent, with some compounds showing Ki values in the low nanomolar range for the NOP receptor. The nature of the substituent at the 2-position also influenced the selectivity for NOP over other opioid receptors like DOP and KOP. nih.gov While the cyclohexenyl group in the title compound is structurally distinct from the substituents in the studied series, these findings highlight the potential for 2-substituted indoles to act as potent and selective receptor ligands.

CompoundSubstitution at Indole C2-PositionNOP Receptor Binding Affinity (Ki, nM)MOP Receptor Binding Affinity (Ki, nM)Reference
Analog 1-CH2OH0.346.1 nih.gov
Analog 2-CH2NH20.232.7 nih.gov

Indole derivatives are also known to interact with various enzymes. ijpsjournal.com For instance, some indole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov A study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified compounds with significant anti-inflammatory activity, suggesting COX inhibition. nih.gov

While this example is a 3-substituted indole, the general principle that the indole nucleus can serve as a scaffold for enzyme inhibitors is well-established. nih.gov The specific substitution pattern on the indole ring and the nature of the substituents are crucial for the inhibitory potency and selectivity. For this compound, potential enzyme targets could include kinases, proteases, or metabolic enzymes, though this remains speculative without experimental data.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies have been instrumental in optimizing potency and selectivity for various targets.

In the case of the 2-substituted N-piperidinyl indoles targeting the NOP receptor, a clear SAR was established. The substitution at the 2-position of the indole ring generally led to higher binding affinity at the NOP receptor compared to substitution at the 3-position. nih.gov Furthermore, the nature of the 2-substituent was found to modulate the affinity for other opioid receptors, thereby affecting the selectivity profile of the compounds. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action (Mechanistic Pathways, In Vitro)

Understanding the molecular and cellular mechanisms of action of a compound is crucial for its development as a therapeutic agent. For indole derivatives, a wide range of mechanisms have been reported, depending on their specific structure and biological target.

For example, a study on oleanolic acid indole derivatives demonstrated anti-inflammatory effects in a lipopolysaccharide (LPS)-induced BV2 cell inflammation model. nih.gov The mechanism of action was found to involve the inhibition of pro-inflammatory mediators. While this study involves a conjugate of oleanolic acid and indole, it points to the potential of indole-containing molecules to modulate inflammatory pathways.

Without specific data, the potential mechanisms of action for this compound can only be hypothesized based on its structural features. The lipophilic nature of the cyclohexenyl and methyl-indole moieties might suggest interactions with cellular membranes or hydrophobic pockets of proteins.

Development of the Compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of a compound as a chemical probe requires it to have high potency, selectivity, and a well-understood mechanism of action.

While this compound has not been developed as a chemical probe, other indole derivatives have found utility in this area. For instance, cyclopropyl (B3062369) indolequinones have been designed as mechanistic probes to investigate bioreductive anticancer drug action. nih.gov These compounds were synthesized to explore the structural features necessary for cytotoxicity under hypoxic conditions.

Additionally, some indole derivatives have been developed as fluorescent probes, where the indole moiety acts as a fluorophore. nih.gov These probes are designed to have specific photophysical properties that respond to changes in their environment, such as pH. nih.gov The development of this compound as a chemical probe would first require the identification of a specific biological target and a thorough characterization of its interaction.

Theoretical Pharmacophore Identification and Lead Structure Generation

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential lead structures.

Pharmacophore models have been developed for various classes of indole derivatives. For example, a pharmacophore model was generated for indeno[1,2-b]indoles as inhibitors of human protein kinase CK2. nih.gov This model identified the key chemical features required for binding to the ATP-binding site of the enzyme. Similarly, pharmacophore models have been developed for other indole-based compounds targeting different receptors and enzymes. ugm.ac.id

For this compound, a pharmacophore model could be developed once a set of active and inactive analogs are identified through biological screening. Such a model would define the spatial arrangement of hydrophobic, aromatic, and potential hydrogen-bonding features conferred by the cyclohexenyl and methyl-indole core that are critical for its biological activity. This would be a valuable tool for the future design and optimization of more potent and selective analogs.

Advanced Applications in Chemical Biology and Materials Science Excluding Clinical

Use as a Synthetic Building Block in Complex Natural Product Synthesis

The indole (B1671886) framework is a ubiquitous feature in a vast number of biologically active natural products, particularly indole alkaloids. rsc.orgnih.gov The strategic incorporation of substituents on the indole ring is a cornerstone of synthetic strategies aimed at accessing these complex molecular architectures. rsc.org The compound 2-Cyclohex-2-enyl-1-methyl-1H-indole serves as a valuable intermediate in this context, with the C2-alkenyl group providing a handle for a variety of chemical transformations.

The synthesis of complex indole alkaloids often involves the construction of polycyclic systems, and the reactivity of the indole nucleus is harnessed to form key carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The cyclohexenyl group in this compound can participate in various cycloaddition reactions, a powerful tool for building molecular complexity in a stereocontrolled manner. researchgate.net For instance, Diels-Alder reactions involving the cyclohexene (B86901) double bond could be employed to construct fused ring systems, a common motif in many natural products. researchgate.net

Furthermore, the double bond of the cyclohexenyl group can be subjected to a range of transformations such as oxidation, reduction, or addition reactions, allowing for the introduction of diverse functional groups. This functional group interconversion is a critical aspect of total synthesis, enabling the precise installation of the required stereochemistry and functionality found in the target natural product. The N-methyl group on the indole nitrogen also plays a significant role by influencing the electronic properties of the indole ring and preventing N-H related side reactions, thereby directing the course of subsequent synthetic steps.

While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in publicly available literature, the principles of indole chemistry strongly support its potential as a versatile building block. The combination of the indole scaffold with a modifiable cyclohexenyl side chain makes it an attractive starting material for synthetic chemists targeting complex indole-containing natural products.

Integration into Functional Materials (e.g., Organic Semiconductors, Dyes)

The delocalized π-electron system of the indole ring imparts interesting electronic and photophysical properties to its derivatives, making them attractive candidates for incorporation into functional organic materials. nih.gov Indole-containing compounds have been investigated for their potential use in organic electronics, such as organic semiconductors, and as components of organic dyes. nih.gov

The electronic properties of this compound can be understood by considering the contributions of its constituent parts. The indole core is an electron-rich aromatic system, which can act as an electron donor. The N-methyl group further enhances this electron-donating character. The cyclohexenyl substituent, while primarily aliphatic, can influence the solid-state packing and morphology of thin films, which are crucial factors for charge transport in organic semiconductor devices.

The integration of such indole derivatives into organic semiconductors often involves their polymerization or co-polymerization with other aromatic units to create extended conjugated systems. These polymers can then be processed into thin films for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which dictates its energy levels (HOMO and LUMO), charge carrier mobility, and absorption properties.

In the context of dyes, the indole moiety can serve as the core chromophore. nih.gov By attaching electron-donating and electron-accepting groups to the indole scaffold, it is possible to create "push-pull" systems with tailored absorption and emission properties. nih.gov The this compound could be a precursor to such dyes, where the cyclohexenyl group could be further functionalized to tune the electronic and photophysical characteristics of the final molecule. The ability to modify the absorption and emission wavelengths is critical for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Potential Properties of Functional Materials Based on this compound
PropertyPotential Influence of this compound MoietyApplication
Highest Occupied Molecular Orbital (HOMO) EnergyThe electron-rich N-methyl indole core would likely lead to a relatively high HOMO level, facilitating hole injection and transport.Organic Semiconductors (p-type)
Lowest Unoccupied Molecular Orbital (LUMO) EnergyThe LUMO level could be tuned by functionalization of the indole or cyclohexenyl ring with electron-withdrawing groups.Organic Semiconductors (n-type)
Absorption SpectrumThe indole core absorbs in the UV region. Extension of conjugation through functionalization could shift absorption into the visible range.Organic Dyes, Organic Photovoltaics
Emission SpectrumFunctionalization to create push-pull systems could lead to tunable fluorescence in the visible or near-infrared regions.Organic Light-Emitting Diodes, Fluorescent Probes
Solid-State PackingThe non-planar cyclohexenyl group could influence intermolecular interactions and thin-film morphology, affecting charge transport.Organic Field-Effect Transistors

Development of Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. rsc.org The indole scaffold is a common component of many fluorescent dyes due to its inherent fluorescence and the relative ease with which its photophysical properties can be modulated through chemical modification. mdpi.comnih.gov

The development of fluorescent probes based on this compound would involve the strategic introduction of functional groups that can interact with specific analytes or respond to changes in the local environment. For instance, a reactive group could be attached to the indole or cyclohexenyl moiety that undergoes a chemical reaction with a target molecule, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).

The fluorescence properties of indole derivatives are sensitive to their substitution pattern and the polarity of their environment. nih.gov The emission wavelength, quantum yield, and lifetime can all be tuned by altering the electronic nature of the substituents. nih.gov For example, attaching an electron-donating group at one position and an electron-withdrawing group at another can create an intramolecular charge transfer (ICT) state upon excitation, often resulting in a large Stokes shift and emission in the visible region. mdpi.com

The this compound scaffold could be a starting point for creating probes for various biological targets. The cyclohexenyl group offers a site for introducing recognition elements or reactive moieties without significantly altering the core indole fluorophore. For bioimaging applications, it is often desirable to have probes that absorb and emit at longer wavelengths (in the red or near-infrared region) to minimize background fluorescence from biological tissues and allow for deeper tissue penetration. nih.gov This can be achieved by extending the π-conjugation of the indole system, for example, by creating C2-alkenyl indole dyes. nih.gov

Strategies for Developing Fluorescent Probes from this compound
Modification StrategyTarget ApplicationExpected Outcome
Introduction of a recognition moiety (e.g., a metal chelator)Sensing of metal ions (e.g., Zn²⁺, Cu²⁺)Change in fluorescence intensity or wavelength upon metal binding.
Incorporation of a reactive group (e.g., for click chemistry)Labeling of biomolecules (proteins, nucleic acids)Covalent attachment of the fluorophore to the target biomolecule.
Functionalization to create a pH-sensitive groupMeasuring intracellular pHpH-dependent changes in fluorescence properties.
Extension of π-conjugationIn vivo imagingRed-shifted absorption and emission for deeper tissue penetration.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembly of molecules into well-defined, ordered structures is a key aspect of this field and is fundamental to many biological processes and the development of new materials.

Indole derivatives are known to participate in supramolecular assemblies. The indole N-H group can act as a hydrogen bond donor, while the π-rich aromatic system can engage in π-π stacking interactions. mdpi.com In the case of this compound, the N-methyl group precludes the typical N-H---X hydrogen bonding. However, other interactions can still drive self-assembly.

The indole ring can still act as a hydrogen bond acceptor through its π-system (C-H---π interactions) or potentially through the nitrogen lone pair. More significantly, π-π stacking interactions between the indole rings of adjacent molecules can play a crucial role in their organization. The bulky and non-planar cyclohexenyl group at the C2 position will have a profound influence on the geometry of these assemblies. It can sterically hinder close packing of the indole rings, leading to more complex and potentially porous three-dimensional structures.

The interplay between the attractive π-π interactions of the indole cores and the steric repulsion of the cyclohexenyl groups could lead to the formation of unique supramolecular architectures, such as helical chains or discrete oligomers. mdpi.com The specific nature of the self-assembled structures would also be influenced by the solvent and other experimental conditions.

The ability to control the self-assembly of this compound and its derivatives could have applications in areas such as crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties, and in the development of "smart" materials that can respond to external stimuli.

Conclusions and Future Research Directions

Summary of Key Academic Contributions and Discoveries on 2-Cyclohex-2-enyl-1-methyl-1H-indole

A thorough search of academic databases and chemical literature indicates that there are currently no significant, peer-reviewed academic contributions or discoveries focused specifically on This compound . The scientific community has yet to publish research detailing its synthesis, characterization, or potential applications. While studies on related compounds, such as 2-cyclohexyl-1-methyl-1H-indole, exist, a direct extrapolation of their properties to the unsaturated cyclohexenyl derivative would be speculative and scientifically unsound. The presence of the double bond in the cyclohexene (B86901) ring is expected to impart distinct electronic and steric properties, leading to unique reactivity and biological activity that can only be determined through empirical investigation.

Identification of Unresolved Research Questions and Future Synthetic Challenges

The primary unresolved research question is the very existence and characterization of This compound . Foundational research is required to address the following:

Viable Synthetic Routes: Developing a reliable and efficient synthesis for this compound is the first major hurdle. Potential strategies could involve the modification of existing methods for synthesizing 2-substituted indoles. Challenges may arise in controlling the regioselectivity of the cyclohexenyl group introduction and preventing undesired side reactions, such as aromatization of the cyclohexene ring.

Spectroscopic and Structural Characterization: Once synthesized, a complete spectroscopic analysis (including ¹H NMR, ¹³C NMR, IR, and mass spectrometry) is essential to confirm its structure. X-ray crystallography would provide definitive proof of its three-dimensional arrangement.

Chemical Reactivity: The reactivity of the indole (B1671886) nucleus and the cyclohexenyl moiety in this specific arrangement is unknown. Studies exploring its susceptibility to electrophilic substitution, oxidation, and reactions involving the double bond of the cyclohexene ring are needed.

Key Research Question Proposed Initial Approach Potential Challenge
Feasibility of SynthesisFischer indole synthesis with a cyclohexenyl ketone precursor; Palladium-catalyzed cross-coupling reactions.Steric hindrance from the bulky cyclohexenyl group; competing side reactions.
Structural Confirmation1D and 2D NMR spectroscopy; High-resolution mass spectrometry; Single-crystal X-ray diffraction.Difficulty in obtaining suitable crystals for X-ray analysis.
Fundamental Reactivity ProfileReactions with standard electrophiles (e.g., NBS, NIS); Oxidation reactions (e.g., with m-CPBA); Hydrogenation of the cyclohexene ring.Unpredictable regioselectivity due to the interplay of the two ring systems.

Emerging Trends and Prospective Avenues for Academic Exploration in Indole Chemistry

While direct research on This compound is absent, emerging trends in the broader field of indole chemistry suggest promising avenues for its future investigation:

Catalytic C-H Functionalization: Direct functionalization of the indole core or the cyclohexenyl ring through modern catalytic methods could offer novel synthetic pathways and lead to a diverse library of derivatives.

Photoredox Catalysis: The application of photoredox catalysis could enable unique transformations that are not accessible through traditional thermal methods, potentially leading to the development of novel indole-based scaffolds.

Medicinal Chemistry Applications: Given that the indole motif is a privileged scaffold in medicinal chemistry, future research could explore the potential biological activities of this compound and its derivatives. The introduction of the cyclohexenyl group could modulate lipophilicity and metabolic stability, potentially leading to new therapeutic agents.

Impact on Basic Science and Methodological Development

The synthesis and study of This compound would represent a valuable contribution to basic science. It would expand the known chemical space of indole derivatives and provide a new building block for organic synthesis. The development of synthetic methods for this compound could lead to new methodological advancements that are applicable to the synthesis of other complex heterocyclic compounds. Furthermore, understanding the influence of the 2-cyclohexenyl substituent on the electronic properties and reactivity of the indole ring would provide valuable data for computational and theoretical chemistry studies, enhancing our fundamental understanding of structure-property relationships in this important class of molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 2-Cyclohex-2-enyl-1-methyl-1H-indole?

  • Methodological Answer : The compound is typically synthesized via transition-metal-catalyzed cross-coupling or electrophilic substitution. For example, Pd-mediated annulation of aminobenzyl phosphonium salts with acrylaldehydes provides a concise route, achieving high yields (96% in optimized conditions) . Alternative approaches include Rh-catalyzed C–H activation of indole precursors to introduce the cyclohexenyl moiety . Reaction optimization focuses on solvent selection (e.g., DMF or THF), catalyst loading (1–5 mol%), and temperature control (80–120°C) to minimize side reactions.

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol or acetonitrile). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., R factor < 0.05) resolves bond lengths and angles . The cyclohexenyl group often exhibits chair-like conformations, with dihedral angles to the indole plane analyzed for steric effects .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure. Storage at –20°C under inert atmosphere (N₂ or Ar) prevents oxidation. No carcinogenic data exist, but acute toxicity studies recommend fume hoods for synthesis and waste segregation for professional disposal .

Advanced Research Questions

Q. How can contradictions in NMR and mass spectrometry data be resolved during structural validation?

  • Methodological Answer : Discrepancies in aromatic proton splitting (e.g., indole H-3 vs. cyclohexenyl protons) arise from dynamic effects or impurities. Use 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm connectivity . High-resolution mass spectrometry (HRMS) with ESI+ ionization (e.g., m/z 248.1434 [M+H]⁺) validates molecular weight, while isotopic pattern analysis distinguishes fragmentation artifacts .

Q. What strategies optimize reaction yields in the presence of competing byproducts (e.g., dimerization)?

  • Methodological Answer : Byproducts like indole dimers form via radical intermediates. Suppression methods include:

  • Catalyst tuning : Rhodium(I) catalysts reduce dimerization vs. palladium .
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, improving regioselectivity.
  • Solvent polarity : Low-polarity solvents (toluene) favor mono-substitution over oligomerization .
    Yield improvements (>90%) are monitored via HPLC with C18 columns (ACN/H₂O gradient) .

Q. How do substituent modifications (e.g., methyl vs. nitro groups) influence biological activity in SAR studies?

  • Methodological Answer : Methyl groups at the indole N-1 position enhance lipophilicity (logP > 3.5), improving membrane permeability in cell-based assays. Nitro substituents at C-5 increase electrophilicity, correlating with kinase inhibition (e.g., IC₅₀ < 1 μM for Flt3) . Computational docking (AutoDock Vina) identifies steric clashes with cyclohexenyl groups in hydrophobic binding pockets, guiding rational design .

Q. What computational methods predict the compound’s reactivity in photochemical applications?

  • Methodological Answer : Time-dependent DFT (TD-DFT) at the B3LYP/6-31G* level calculates UV-Vis spectra, identifying π→π* transitions at 270–300 nm . Frontier molecular orbital (FMO) analysis reveals HOMO localization on the indole ring, suggesting susceptibility to electrophilic attack. Solvatochromic shifts in polar solvents validate simulations experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.